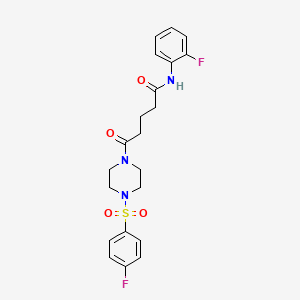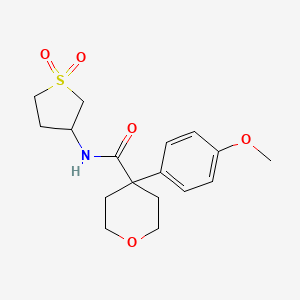![molecular formula C13H14F3N3O B12172301 2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12172301.png)
2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide typically involves the reaction of 2-(trifluoromethyl)-1H-benzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 2,2-dimethyl-N-[2-(trifluoromethyl)-3-pyridinyl]-propanamide
Uniqueness
2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide is unique due to the presence of the benzimidazole ring and the trifluoromethyl group. This combination imparts distinctive chemical properties, such as high stability and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C13H14F3N3O |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C13H14F3N3O/c1-12(2,3)11(20)17-7-4-5-8-9(6-7)19-10(18-8)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
IZZJMFGSNCDXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B12172218.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B12172223.png)

![N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12172240.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12172245.png)

![2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B12172251.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B12172253.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12172258.png)
![1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12172260.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172277.png)
![[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12172286.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12172295.png)
